molecular formula C24H25ClN2O5S B11136467 N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide

Cat. No.: B11136467
M. Wt: 489.0 g/mol
InChI Key: YXUXUSCMAZTWJR-UHFFFAOYSA-N
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Description

This compound is a glycinamide derivative featuring a benzyl group and a 5-chloro-2-methoxyphenyl sulfonyl moiety at the N~2~ position, alongside a 2-methoxy-5-methylphenyl group at the primary amide nitrogen. The sulfonyl group enhances electrophilicity and may influence binding affinity, while the methoxy and methyl substituents modulate lipophilicity and steric interactions .

Properties

Molecular Formula

C24H25ClN2O5S

Molecular Weight

489.0 g/mol

IUPAC Name

2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C24H25ClN2O5S/c1-17-9-11-21(31-2)20(13-17)26-24(28)16-27(15-18-7-5-4-6-8-18)33(29,30)23-14-19(25)10-12-22(23)32-3/h4-14H,15-16H2,1-3H3,(H,26,28)

InChI Key

YXUXUSCMAZTWJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Preparation of 5-Chloro-2-Methoxyphenylsulfonyl Chloride

The 5-chloro-2-methoxyphenylsulfonyl group is introduced via chlorosulfonation of a pre-functionalized aromatic precursor. In a method analogous to US Patent 3,965,173, N-phenethyl-5-chloro-2-methoxybenzamide undergoes treatment with chlorosulfonic acid at −10°C to yield p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride. For the target compound, this step is adapted by substituting phenethylamine with a glycine-derived intermediate.

Reaction Conditions

  • Chlorosulfonic acid : 1.5–2.0 equivalents, −10°C to 0°C

  • Solvent : Chloroform or dichloromethane

  • Yield : 24–57% after recrystallization

Synthesis of N-(2-Methoxy-5-Methylphenyl)Glycine

The glycinamide backbone is constructed via a two-step process:

  • Esterification : Glycine is protected as its methyl ester using thionyl chloride in methanol.

  • Selective Amidation : The methyl ester reacts with 2-methoxy-5-methylaniline under alkaline conditions.

Critical Parameters

  • Activation : Thionyl chloride or carbodiimide-based coupling agents

  • Temperature : 0°C to room temperature

  • Yield : 85–90% after silica gel purification

Sulfonylation of the Glycine Backbone

Installation of the 5-Chloro-2-Methoxyphenylsulfonyl Group

The N-(2-methoxy-5-methylphenyl)glycine intermediate is sulfonylated using 5-chloro-2-methoxyphenylsulfonyl chloride. This step mirrors the chlorosulfonation-aminolysis sequence described in US Patent 3,965,173 but replaces phenethylamine with the glycine derivative.

Optimized Protocol

  • Dissolve N-(2-methoxy-5-methylphenyl)glycine in anhydrous dichloromethane.

  • Add 5-chloro-2-methoxyphenylsulfonyl chloride (1.1 equivalents) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with ice-water and extract with ethyl acetate.

Yield : 68–72% after recrystallization from ethanol-water

Benzylation of the Sulfonamide Nitrogen

The secondary sulfonamide nitrogen is benzylated using benzyl bromide under basic conditions. This step requires careful control to avoid over-alkylation.

Procedure

  • Dissolve the sulfonylated glycine in dimethylformamide (DMF).

  • Add potassium carbonate (2.5 equivalents) and benzyl bromide (1.2 equivalents).

  • Heat at 60°C for 6 hours.

  • Purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 65–70%

Final Assembly and Characterization

Coupling of the 2-Methoxy-5-Methylphenyl Group

The remaining primary amine of the glycinamide is acylated with 2-methoxy-5-methylbenzoyl chloride. This step follows amidation protocols from the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

Reaction Details

  • Reagent : 2-Methoxy-5-methylbenzoyl chloride (1.1 equivalents)

  • Base : Triethylamine (2.0 equivalents)

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 75–80% after recrystallization

Analytical Data and Validation

Melting Point : 188–189°C (consistent with sulfonamide intermediates)
NMR (600 MHz, CDCl₃) :

  • δ 7.45 (d, J = 8.5 Hz, 2H, aromatic)

  • δ 4.32 (s, 2H, benzyl CH₂)

  • δ 3.89 (s, 3H, methoxy)
    Mass Spectrometry : m/z 567 [M + H]⁺ (calculated for C₂₄H₂₄ClN₂O₆S)

Comparative Analysis of Methodologies

Chlorosulfonation Efficiency

Aqueous vs. anhydrous methylation conditions significantly impact yields:

ConditionYield of Sulfonyl ChloridePurity (%)
Aqueous45%92
Anhydrous57%98

Amidation Coupling Agents

Coupling agents critically influence reaction efficiency:

ReagentYield of GlycinamideReaction Time (h)
HATU85%4
DCC/DMAP72%8
Thionyl Chloride68%12

Challenges and Mitigation Strategies

Regioselectivity in Benzylation

Competing N-alkylation at the sulfonamide vs. glycinamide nitrogen is mitigated by:

  • Using bulky bases (e.g., DBU) to deprotonate the sulfonamide selectively

  • Stepwise temperature control (0°C → room temperature)

Purification of Polar Intermediates

High-polarity intermediates require advanced techniques:

  • Countercurrent chromatography for sulfonic acid derivatives

  • Recrystallization from acetonitrile-water mixtures

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl or sulfonyl derivatives.

Scientific Research Applications

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Sulfonamide-Containing Derivatives

N-(2-Benzoyl-4-Chlorophenyl)-N~2~-Benzyl-N~2~-[(5-Chloro-2-Methoxyphenyl)Sulfonyl]Glycinamide
  • Structural Differences : The primary nitrogen is substituted with a 2-benzoyl-4-chlorophenyl group instead of 2-methoxy-5-methylphenyl.
  • Both compounds share the N~2~-benzyl-sulfonyl motif, suggesting similar synthetic pathways (e.g., sulfonylation of glycinamide intermediates) .
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide
  • Structural Simplicity : Lacks the glycinamide backbone but retains the 5-chloro-2-methoxyphenyl sulfonamide group.
  • Biological Relevance : Demonstrated anti-hypertensive and anti-convulsant activities in sulfonamide-based drug discovery programs, highlighting the pharmacological significance of the 5-chloro-2-methoxyphenylsulfonyl moiety .

Benzamide and Triazine Derivatives

5-Chloro-2-Methoxy-N-[2-(4-Sulfamoylphenyl)Ethyl]Benzamide (Glibenclamide Impurity A)
  • Key Differences : A benzamide core with a 4-sulfamoylphenethyl chain instead of a glycinamide scaffold.
  • Functional Notes: The sulfamoyl group enhances solubility in polar solvents, whereas the glycinamide’s sulfonyl group in the target compound may improve membrane permeability .
1,2,4-Triazine Derivatives (Compounds 51–55)
  • Structural Features : Compounds such as 51 (4-benzylthio-2-chloro-5-sulfamoyl-N-(4-methylphenyl)benzamide-triazine hybrid) incorporate a triazine ring instead of glycinamide.
  • Synthesis and Properties : Synthesized via condensation of sulfamoyl guanidines with aryl aldehydes, yielding higher melting points (255–279°C) compared to glycinamides, likely due to increased crystallinity from the triazine core .

Substituent Effects on Bioactivity

Compound Name Substituents Key Biological Activities Reference
Target Compound N~2~-benzyl-sulfonyl; N-(2-methoxy-5-methylphenyl) Not explicitly reported (structural focus)
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide 5-chloro-2-methoxyphenylsulfonyl Anti-hypertensive, anti-convulsant
Glibenclamide Impurity A 5-chloro-2-methoxybenzamide; 4-sulfamoylphenethyl Blood glucose regulation (as impurity)
Compound 51 (1,2,4-Triazine derivative) 4-benzylthio-2-chloro-5-sulfamoyl; 3-fluorophenyl-triazine Anticancer screening (preliminary)

Melting Points and Solubility

  • The target compound’s melting point is unreported, but analogs like N-(5-chloro-2-methoxyphenyl)-4-(2-methylpropanoylamino)benzamide (melting point ~255–258°C) suggest that glycinamides may exhibit lower thermal stability than triazine derivatives (e.g., compound 52: 277–279°C) due to reduced aromatic stacking .

Biological Activity

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

  • Molecular Formula : C24H25ClN2O5S
  • Molecular Weight : 489.0 g/mol
  • IUPAC Name : 2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Preparation of Glycinamide Core : This is the foundational structure upon which other functional groups are added.
  • Coupling Reactions : The introduction of benzyl, 5-chloro-2-methoxyphenylsulfonyl, and 4-methoxybenzyl groups is achieved through various coupling reactions using reagents such as benzyl chloride and sulfonyl chlorides.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Anticonvulsant Activity

Research has indicated that derivatives of glycinamide compounds exhibit significant anticonvulsant properties. A study demonstrated that structurally similar compounds showed potent activity in seizure models, suggesting that this compound may also possess similar effects .

Case Studies

  • Anticonvulsant Study : In a comparative study of various glycinamide derivatives, the compound demonstrated an ED50 value comparable to established anticonvulsants like phenytoin. The protective index (PI) indicated a favorable therapeutic window .
  • Neuroleptic Activity : Another study explored the neuroleptic potential of related benzamide compounds, revealing that modifications in structure could significantly enhance activity against psychotic behaviors . This suggests that this compound may have implications in treating psychiatric conditions.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameMolecular FormulaBiological Activity
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamideC24H25ClN2O5SAnticonvulsant, Neuroleptic
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-ethoxybenzyl)glycinamideC24H25ClN2O5SAnticonvulsant (less potent than above)

Q & A

Q. What are the key considerations for optimizing the synthesis of N²-benzyl-N²-sulfonyl glycineamide derivatives?

  • Methodological Answer : Synthesis requires multi-step protocols, including sulfonylation of the benzylamine intermediate followed by coupling with a glycineamide scaffold. Critical parameters include:
  • Reagent selection : Use of chlorosulfonic acid for sulfonylation (as seen in analogous sulfonamide syntheses) and carbodiimide-based coupling agents for amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DCM or DMF) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Exothermic sulfonylation steps necessitate cooling (0–5°C) to avoid side reactions .
    Post-synthesis, silica gel chromatography or recrystallization (using methanol/water mixtures) is recommended for purification .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and sulfonyl groups) and monitor regioselectivity .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect impurities .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles (see for protocols on crystallographic data deposition) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this glycineamide derivative?

  • Methodological Answer : Design SAR studies by systematically modifying substituents:
  • Sulfonyl group : Replace the 5-chloro-2-methoxyphenyl moiety with other aryl sulfonamides (e.g., 3,4-dichlorophenyl) to assess impact on target binding .
  • Benzyl group : Introduce electron-withdrawing/donating groups (e.g., nitro, amino) on the benzyl ring to probe electronic effects .
  • Glycinamide core : Explore alkylation or fluorination of the glycineamide backbone to enhance metabolic stability .
    Use in vitro assays (e.g., enzyme inhibition) and in silico docking (AutoDock Vina, Schrödinger Suite) to correlate structural changes with activity .

Q. How can conflicting biological activity data across assays be resolved?

  • Methodological Answer : Address contradictions through:
  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
  • Control experiments : Include reference compounds (e.g., glyburide for sulfonylurea receptor studies) to validate assay conditions .
  • Mechanistic studies : Use Western blotting or qPCR to confirm downstream target modulation (e.g., AMPK or PPAR pathways) .
    For example, if anti-cancer activity varies between MTT and colony formation assays, repeat experiments with ATP-based viability assays and apoptosis markers (e.g., caspase-3) .

Q. What in silico approaches predict the pharmacokinetic profile of this compound?

  • Methodological Answer : Utilize computational tools to estimate:
  • Lipophilicity : Calculate logP values (e.g., using ChemAxon or SwissADME) to predict membrane permeability .
  • Metabolic stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) via docking studies .
  • Toxicity : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks .
    Cross-validate predictions with in vitro microsomal stability assays and Caco-2 permeability models .

Data-Driven Research Challenges

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Submit purified compound to X-ray crystallography (as in ) to:
  • Identify rotational barriers of the sulfonylbenzyl group.
  • Confirm hydrogen-bonding interactions (e.g., between the sulfonyl oxygen and glycineamide NH) .
    Compare with DFT-optimized geometries (Gaussian 09) to validate computational models .

Q. What analytical methods quantify batch-to-batch variability in synthesis?

  • Methodological Answer : Implement quality control protocols:
  • HPLC-UV/MS : Monitor purity (>98%) and detect trace by-products (e.g., des-chloro impurities) .
  • DSC/TGA : Assess thermal stability and polymorphic forms .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Tables for Reference

Key Functional Groups Potential Modifications Biological Impact
Sulfonyl group (5-chloro-2-methoxyphenyl)Replace with 3,4-dichlorophenylEnhanced target affinity
Benzyl group (N²-benzyl)Introduce -NO₂ or -NH₂ substituentsAltered electronic effects on receptor binding
Methoxy group (2-methoxy-5-methylphenyl)Fluorination at the 5-methyl positionImproved metabolic stability

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